molecular formula C24H16F3N5O2S B2850409 N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-38-2

N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2850409
M. Wt: 495.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H16F3N5O2S and its molecular weight is 495.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One study highlights the synthesis and evaluation of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides for their antimicrobial properties. These compounds were tested against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans, with some showing promising minimum inhibition zones suggesting potential as novel antimicrobial agents (Antypenko et al., 2017).

Anticancer Activity

Another study focused on the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and their evaluation for anticancer activity. These compounds demonstrated selective effects on non-small cell lung and CNS cancer cell lines, indicating their potential in anticancer research (Berest et al., 2011).

Positive Inotropic Effects

The compound's derivatives have also been evaluated for positive inotropic effects, which are beneficial in treating heart failure. For instance, a series of 2‐(4‐substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides showed favorable activities compared to the standard drug milrinone, suggesting their potential as heart failure treatments (Jiang et al., 2010).

Anticonvulsant Properties

Additionally, derivatives of this compound have been explored for their anticonvulsant activities. One such study synthesized new benztriazoles with mercapto-triazole and other heterocycle substituents, evaluating them for anticonvulsant activity. Some compounds exhibited potent effects in standard tests, highlighting their potential as anticonvulsant agents (Liu et al., 2016).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N5O2S/c25-15-7-5-14(6-8-15)12-31-22(34)17-3-1-2-4-20(17)32-23(31)29-30-24(32)35-13-21(33)28-19-11-16(26)9-10-18(19)27/h1-11H,12-13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJTWZNRDAHYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=C(C=CC(=C4)F)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

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